REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](=[O:22])([O:16][CH2:17][C:18](F)(F)F)OCC(F)(F)F>C1(C)C=CC=CC=1.C[O-].[Na+]>[C:9](=[O:22])([O:16][C:17]1[CH:18]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1)[O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1.[CH:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.081 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
C(OCC(F)(F)F)(OCC(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
2.7 mg
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=C(C=C1)C)(OC1=CC=C(C=C1)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |